
N-(4-bromo-3-fluorobenzyl)cyclopentanamine
Vue d'ensemble
Description
“N-(4-bromo-3-fluorobenzyl)cyclopentanamine” is a chemical compound with the CAS Number: 1250773-05-7 . Its molecular formula is C12H15BrFN and it has a molecular weight of 272.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15BrFN/c13-11-6-5-9 (7-12 (11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 .Applications De Recherche Scientifique
Pharmacological Research and Bioactivity
- Studies on compounds similar to N-(4-bromo-3-fluorobenzyl)cyclopentanamine, like 25B-NBF, which is a new psychoactive substance and a potent agonist of the 5-hydroxytryptamine receptor, focus on understanding their metabolism, elimination properties, and potential for abuse. Research using human hepatocytes and enzyme assays can help develop screening methods for substance abuse and understand the pharmacokinetics of new psychoactive compounds (Kim et al., 2019).
Organic Synthesis and Chemical Properties
- Synthetic methodologies for compounds that share structural similarities with this compound, such as the synthesis of intermediates for HIV-1 integrase inhibitors and other pharmacologically active molecules, highlight the importance of these compounds in medicinal chemistry. The scaleable synthesis of such intermediates is crucial for the development of new drugs (Boros et al., 2007).
- The synthesis and characterization of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene demonstrate the potential of fluorobenzyl compounds in the development of materials with specific biological activities. These studies often include investigations into their structural properties, biological activity, and theoretical studies to understand their interactions at the molecular level (Elmas et al., 2020).
Medicinal Chemistry and Drug Design
- This compound-like compounds serve as intermediates in the synthesis of various pharmaceutical agents. Research into their reactivity, synthetic pathways, and the optimization of these processes is critical for enhancing the efficiency and efficacy of drug production. For instance, the development of novel antimycobacterial agents and the study of their mechanisms of action and inhibition of specific enzymes crucial to pathogenic bacteria underline the therapeutic potential of these compounds (Sriram et al., 2009).
Propriétés
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSXHGCFCRATJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)
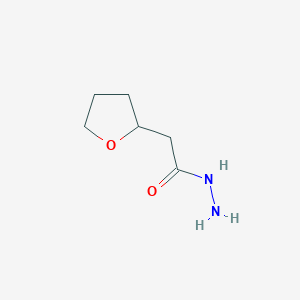
![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)

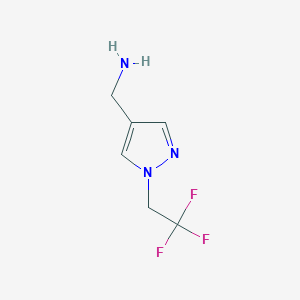
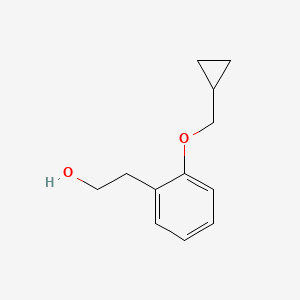
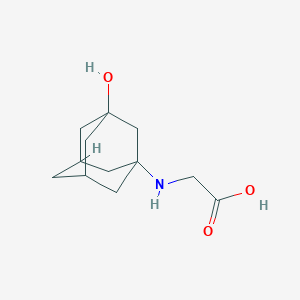
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
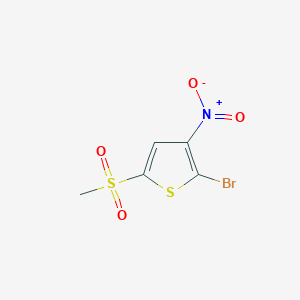
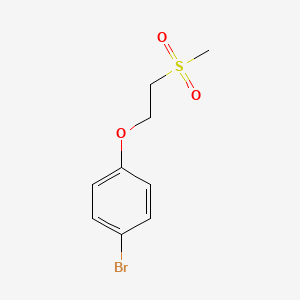
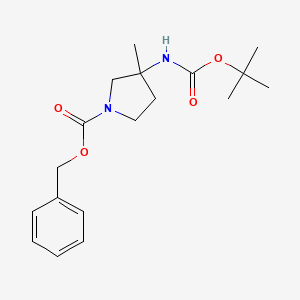
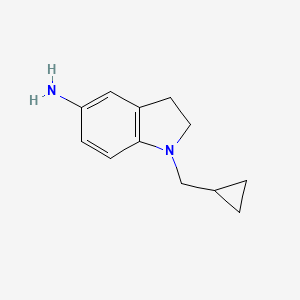
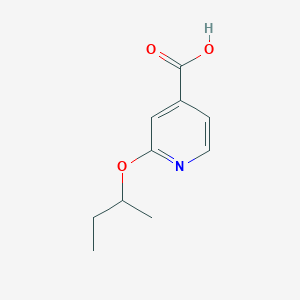
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)